Technical Guide: Chemical Properties and Applications of Phthalimide-PEG3-C2-OTs
Technical Guide: Chemical Properties and Applications of Phthalimide-PEG3-C2-OTs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide-PEG3-C2-OTs is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Phthalimide-PEG3-C2-OTs, a key building block in the construction of potent and selective protein degraders.
This molecule incorporates three key functional components: a phthalimide (B116566) group, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a flexible polyethylene glycol (PEG) linker, which enhances solubility and provides spatial separation; and a terminal tosylate (OTs) group, a reactive leaving group that facilitates conjugation to a target protein ligand.
Chemical Properties
Phthalimide-PEG3-C2-OTs is a synthetic compound not known to occur naturally. Its properties are tailored for its application in bioconjugation and PROTAC synthesis.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-(2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | [1],[2] |
| CAS Number | 382162-12-1 | [1],[2] |
| Molecular Formula | C₂₃H₂₇NO₈S | [1],[3] |
| Molecular Weight | 477.53 g/mol | [1],[3] |
| Appearance | To be determined (typically a solid) | [1] |
| Purity | >98% (as offered by commercial suppliers) | [1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. The PEG chain imparts some aqueous solubility. | |
| Storage Conditions | Store in a dry, dark environment at 0-4°C for short-term storage, and -20°C for long-term storage. | [1] |
Structural Components and Reactivity
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Phthalimide Group: The phthalimide moiety is a crucial component for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4] The interaction is primarily mediated by the glutarimide (B196013) ring of thalidomide (B1683933) and its analogs, to which the phthalimide is structurally related.[1] This recruitment is the first step in the ubiquitination and subsequent degradation of the target protein.[4]
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PEG3 Linker: The tri-ethylene glycol (PEG3) spacer is a flexible, hydrophilic chain that connects the phthalimide group to the reactive tosylate end. PEG linkers in PROTACs are known to enhance solubility, improve cell permeability, and provide the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5],[6]
-
C2-OTs (Tosylate) Group: The tosylate group is an excellent leaving group in nucleophilic substitution reactions. This makes the terminal end of the molecule highly reactive towards nucleophiles such as primary and secondary amines, thiols, and hydroxyl groups present on the target protein ligand.[7],[8] The reaction with an amine, for instance, results in the formation of a stable secondary amine linkage.[9]
Experimental Protocols
The following protocols are representative methodologies for the use of Phthalimide-PEG3-C2-OTs in the synthesis of a PROTAC.
General Protocol for PROTAC Synthesis via Nucleophilic Substitution
This protocol describes the conjugation of Phthalimide-PEG3-C2-OTs to a target protein ligand containing a primary or secondary amine.
Materials:
-
Phthalimide-PEG3-C2-OTs
-
Target protein ligand with a primary or secondary amine functionality
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Reaction monitoring tools (e.g., LC-MS, TLC)
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve Phthalimide-PEG3-C2-OTs (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of Phthalimide-PEG3-C2-OTs dropwise to the stirred solution of the target protein ligand and base.
-
Heat the reaction mixture to a temperature between room temperature and 60°C, depending on the reactivity of the amine.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Deprotection of the Phthalimide Group (Optional)
In some synthetic strategies, the phthalimide group may be used as a protected form of a primary amine. The following is a general protocol for its deprotection.
Materials:
-
Phthalimide-containing compound
-
Hydrazine (B178648) hydrate (B1144303) or methylamine
-
Ethanol (B145695) or Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the phthalimide-containing compound in ethanol or methanol.
-
Add hydrazine hydrate (10-20 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature, which may result in the precipitation of phthalhydrazide.
-
Filter the precipitate and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude amine can be further purified by extraction or chromatography.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway hijacked by a phthalimide-based PROTAC to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The diagram below outlines a typical experimental workflow for the synthesis and purification of a PROTAC using Phthalimide-PEG3-C2-OTs.
Caption: General workflow for PROTAC synthesis.
Conclusion
Phthalimide-PEG3-C2-OTs is a versatile and valuable chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a Cereblon E3 ligase binder, a flexible PEG linker, and a reactive tosylate group, enables the straightforward synthesis of bifunctional molecules for targeted protein degradation. Understanding the chemical properties and reactivity of this linker is essential for the rational design and development of novel therapeutics in the rapidly advancing field of targeted protein degradation. This guide provides a foundational understanding for researchers and drug development professionals seeking to utilize Phthalimide-PEG3-C2-OTs in their research endeavors.
References
- 1. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. rsc.org [rsc.org]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
